Inolitazone

概要

説明

エファツタゾンは、ペルオキシソーム増殖因子活性化受容体ガンマ(PPARγ)の高選択的アゴニストとして作用する新規経口化合物です。 この受容体は、核ホルモン受容体スーパーファミリーのメンバーであり、炎症、細胞周期の進行、細胞増殖、アポトーシス、発癌、血管新生などの調節において重要な役割を果たしています 。 エファツタゾンは、癌細胞の増殖を阻害し、アポトーシスを誘導することによって、特に癌治療において疾患を安定させる可能性を示しています .

2. 製法

エファツタゾンは、化合物の主要な構造要素であるチアゾリジンジオン環の形成を含む一連の化学反応によって合成されます。 合成経路には通常、以下の手順が含まれます。

チアゾリジンジオン環の形成: これは、適切なジケトンとチオ尿素を酸性条件下で反応させることによって達成されます。

置換反応: チアゾリジンジオン環に、求核置換反応によってさまざまな置換基が導入されます。

エファツタゾンの工業生産方法は、合成経路をスケールアップし、反応条件が最大収率と純度のために最適化されていることを確認します。 これには、温度、圧力、反応時間のコントロールに加えて、高品質の試薬と溶媒を使用することが含まれます .

準備方法

Efatutazone is synthesized through a series of chemical reactions involving the formation of the thiazolidinedione ring, which is a key structural component of the compound. The synthetic route typically involves the following steps:

Formation of the thiazolidinedione ring: This is achieved by reacting a suitable diketone with thiourea under acidic conditions.

Substitution reactions: Various substituents are introduced into the thiazolidinedione ring through nucleophilic substitution reactions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity efatutazone

Industrial production methods for efatutazone involve scaling up the synthetic route while ensuring the reaction conditions are optimized for maximum yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-quality reagents and solvents .

化学反応の分析

エファツタゾンは、以下を含むいくつかのタイプの化学反応を受けます。

酸化: エファツタゾンは酸化されてさまざまな代謝物を生成できます。 使用される一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 還元反応は、エファツタゾンをその還元形に変換できます。 使用される一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応は水酸化代謝物を生成する可能性があり、一方、置換反応はさまざまな置換チアゾリジンジオン誘導体を生成する可能性があります .

4. 科学研究への応用

エファツタゾンは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Cancer Treatment

Inolitazone is being investigated in clinical settings for its efficacy against various cancers. Notably, it has been involved in trials focusing on anaplastic thyroid cancer.

- Phase II Trials : One significant study evaluated this compound dihydrochloride in combination with paclitaxel to treat advanced anaplastic thyroid cancer. The trial aimed to assess the safety and tolerability of this combination therapy . Results indicated promising outcomes regarding tumor response and patient survival rates.

Combination Therapies

This compound is often studied in conjunction with other therapeutic agents to enhance treatment efficacy. For instance:

- Efatutazone and Paclitaxel : This combination has shown improved clinical outcomes in patients with advanced cancer types, suggesting that this compound can synergistically enhance the effects of established chemotherapeutics .

Study 1: Efficacy Against Hepatocellular Carcinoma

A recent study highlighted the cytotoxic effects of this compound derivatives against hepatocellular carcinoma cell lines. The compound demonstrated significant activity with an IC50 value indicating potent anti-cancer properties compared to standard treatments .

| Compound | Cell Line | IC50 (μM) | Comparison to Control |

|---|---|---|---|

| This compound | HepG2 | 4.40 | 9.9-fold more potent |

Study 2: Mechanistic Insights

Another investigation focused on the mechanisms by which this compound induces apoptosis in cancer cells. Techniques such as annexin V-FITC staining were employed to confirm that this compound effectively triggers programmed cell death pathways in treated cells .

Potential Research Areas:

- Exploration of Resistance Mechanisms : Understanding how tumors develop resistance to this compound could enhance its therapeutic efficacy.

- Broader Cancer Types : Investigating its effects across various malignancies beyond thyroid cancer could expand its clinical utility.

作用機序

エファツタゾンは、核ホルモン受容体であるPPARγに結合して活性化することによってその効果を発揮します。 この結合は、脂質代謝、グルコース恒常性、炎症などのさまざまな細胞過程に関与する標的遺伝子の転写を調節します .

エファツタゾンによるPPARγの活性化は、癌細胞の細胞増殖の阻害とアポトーシスの誘導につながります。 また、脂肪細胞分化と脂質貯蔵に影響を与えることで、脂肪生成に関与する遺伝子の発現を調節します .

類似化合物との比較

エファツタゾンは、ピオグリタゾンやロシグリタゾンなどの他のPPARγアゴニストを含むチアゾリジンジオン系化合物に属します。 これらの化合物と比較して、エファツタゾンはPPARγの活性化においてより選択的かつ強力であり、癌治療のための有望な候補となっています .

類似化合物

ピオグリタゾン: 主に2型糖尿病の治療に使用される別のチアゾリジンジオン誘導体です。 エファツタゾンと比較して、より幅広い活性範囲を持っています。

ロシグリタゾン: ピオグリタゾンと同様に、2型糖尿病の管理に使用されていますが、心血管リスクと関連付けられています。

トログリタゾン: 肝毒性のために市場から撤退された以前のチアゾリジンジオン

エファツタゾンの独自性は、PPARγに対する選択性と効力が高いため、癌治療において、より良い治療効果と副作用の低減が期待できます .

生物活性

Inolitazone, also known as Efatutazone, is a thiazolidinedione (TZD) compound that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and various biological effects.

Overview of this compound

This compound is characterized by its high affinity for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose metabolism, lipid storage, and inflammation. Its chemical structure is represented as C27H26N4O4S with a molecular weight of approximately 478.59 g/mol .

This compound exerts its biological effects primarily through PPARγ activation. This activation leads to several downstream effects:

- Anti-inflammatory Effects : PPARγ activation modulates the expression of pro-inflammatory cytokines and enhances the antioxidant capacity of cells, which may protect against ischemia-reperfusion injury and other inflammatory conditions .

- Antitumor Activity : this compound has been investigated for its potential anticancer properties. It induces apoptosis in cancer cells by activating mitochondrial pathways and influencing key apoptotic regulators such as Bax and Bcl-2 .

- Metabolic Regulation : The compound also plays a role in improving insulin sensitivity and reducing hyperglycemia, making it a candidate for treating metabolic syndrome and type 2 diabetes .

Efficacy in Cancer Treatment

In clinical trials, this compound has shown promise in treating various malignancies:

- Phase II Trials : A study evaluated the efficacy of this compound combined with paclitaxel in patients with anaplastic thyroid cancer. Results indicated a favorable response rate, suggesting potential benefits in advanced solid tumors .

- Mechanistic Insights : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis via ROS production and modulation of signaling pathways involved in cell survival and death .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Case Study on Anaplastic Thyroid Cancer : A patient treated with this compound showed significant tumor reduction after several cycles of therapy combined with standard chemotherapy agents .

- Liposarcoma Treatment : In another study involving patients with liposarcoma, administration of this compound resulted in improved clinical outcomes and manageable side effects, indicating its potential as a therapeutic agent for soft tissue sarcomas .

特性

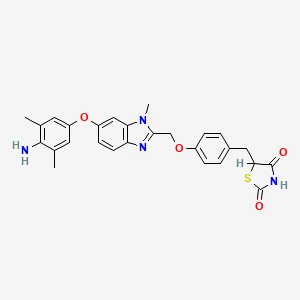

IUPAC Name |

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYNMRJCUYVDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944956 | |

| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223132-37-4 | |

| Record name | Efatutazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efatutazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFATUTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17ILL71MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。